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ATTO 565: A Comparative Guide for Advanced
Microscopy
For researchers, scientists, and drug development professionals navigating the complex

landscape of fluorescent probes, selecting the optimal dye is paramount for achieving high-

quality imaging data. This guide provides a comprehensive comparison of the rhodamine-

based fluorescent dye ATTO 565 against its common alternatives, Alexa Fluor 568 and Cy3B.

The focus is on their performance in various advanced microscopy setups, supported by

quantitative data and detailed experimental protocols.

Core Photophysical Properties: A Head-to-Head
Comparison
The intrinsic brightness and photostability of a fluorophore are critical determinants of its

suitability for demanding imaging applications. ATTO 565 exhibits a high fluorescence quantum

yield and excellent thermal and photostability, making it a robust choice for a range of

microscopy techniques. Below is a summary of the key photophysical properties of ATTO 565

compared to Alexa Fluor 568 and Cy3B.
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Property ATTO 565 Alexa Fluor 568 Cy3B

Excitation Maximum

(nm)
564 578 558

Emission Maximum

(nm)
590 603 572

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
120,000 91,300 130,000

Fluorescence

Quantum Yield (η)
0.90 0.69 0.67

Fluorescence Lifetime

(τ) (ns)
4.0 3.6 2.8

Performance in Advanced Microscopy Setups
The true test of a fluorophore lies in its performance within specific microscopy applications.

This section details the comparative performance of ATTO 565 in confocal microscopy,

stimulated emission depletion (STED) microscopy, and fluorescence lifetime imaging

microscopy (FLIM).

Confocal Microscopy
In conventional confocal microscopy, signal brightness and photostability are key for obtaining

high-contrast images with minimal signal degradation over time. Due to its high quantum yield

and molar extinction coefficient, ATTO 565 provides bright, stable fluorescence, enabling the

acquisition of high-quality images.

Stimulated Emission Depletion (STED) Microscopy
STED microscopy demands exceptional photostability due to the high laser powers used for

stimulated emission. ATTO 565 is particularly well-suited for STED imaging. Its high

photostability allows for the acquisition of super-resolution images with improved clarity and

detail compared to less stable dyes. For instance, studies have shown that ATTO 565 can

resolve fine cellular structures that are not distinguishable using standard confocal microscopy.
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Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM provides information about the local environment of a fluorophore by measuring its

fluorescence lifetime. The relatively long fluorescence lifetime of ATTO 565 (around 4.0 ns)

makes it a suitable probe for FLIM-based studies, including Förster Resonance Energy

Transfer (FRET) measurements.

Experimental Protocols
To ensure reproducibility and assist in the practical application of this information, detailed

experimental protocols are provided below.

Protocol 1: Antibody Labeling with NHS Ester Dyes
(ATTO 565, Alexa Fluor 568)
This protocol describes the conjugation of amine-reactive NHS ester dyes to antibodies, a

common procedure for preparing immunofluorescence reagents.

Materials:

Antibody solution (1 mg/mL in amine-free buffer, e.g., PBS)

ATTO 565 NHS ester or Alexa Fluor 568 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Sodium bicarbonate buffer (1 M, pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:

Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. If the antibody is in a

buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
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Dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL immediately

before use.

Add the 1 M sodium bicarbonate buffer to the antibody solution to achieve a final

concentration of 0.1 M.

Slowly add the dissolved dye to the antibody solution while gently vortexing. A typical starting

point is a 5-10 fold molar excess of dye to antibody.

Incubate the reaction for 1 hour at room temperature, protected from light.

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column pre-equilibrated with PBS.

Collect the first colored band, which contains the labeled antibody.

Measure the absorbance of the conjugate at 280 nm and the dye's absorption maximum to

determine the degree of labeling.

Protocol 2: Photostability Measurement in Confocal
Microscopy
This protocol outlines a method to quantify and compare the photostability of different

fluorophores under confocal imaging conditions.

Materials:

Labeled samples (e.g., cells or beads) with ATTO 565, Alexa Fluor 568, and Cy3B.

Confocal microscope with appropriate laser lines and detectors.

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

Prepare samples with each fluorophore, ensuring similar initial fluorescence intensities.

Mount the sample on the confocal microscope.
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Select a region of interest (ROI) for imaging.

Acquire a time-lapse series of images of the ROI, keeping the laser power, pixel dwell time,

and other imaging parameters constant.

Use image analysis software to measure the mean fluorescence intensity within the ROI for

each frame of the time series.

Normalize the intensity values to the initial intensity (first frame).

Plot the normalized intensity as a function of time or frame number. The rate of fluorescence

decay represents the photobleaching rate.

Fit the decay curve to an exponential function to determine the photobleaching time

constant.

Visualizing Workflows and Concepts
To further clarify experimental processes and the advantages of ATTO 565, the following

diagrams are provided.
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Workflow for Antibody Labeling and Purification
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Caption: Workflow for conjugating an NHS ester dye to an antibody.
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Conceptual Diagram of STED Microscopy
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Caption: Principle of STED microscopy using a depletion laser.
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Conclusion
ATTO 565 stands out as a high-performance fluorescent dye, particularly for advanced

microscopy techniques that demand high photostability and brightness. Its superior quantum

yield and robustness under intense illumination make it an excellent choice for confocal and

super-resolution imaging, often outperforming traditional dyes like Cy3. While Alexa Fluor 568

remains a strong competitor, the exceptional photophysical properties of ATTO 565 make it a

compelling alternative for researchers aiming to push the boundaries of fluorescence

microscopy. The selection of the most appropriate dye will ultimately depend on the specific

experimental requirements, including the imaging modality, sample type, and desired signal-to-

noise ratio.

To cite this document: BenchChem. [performance of ATTO 565 in different microscopy
setups]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377854#performance-of-atto-565-in-different-
microscopy-setups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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